molecular formula C15H14BrNO2 B250511 5-Bromo-2-(2-phenylethoxy)benzamide

5-Bromo-2-(2-phenylethoxy)benzamide

Cat. No. B250511
M. Wt: 320.18 g/mol
InChI Key: HJDJPTAEXGYFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-phenylethoxy)benzamide, also known as BPEB, is a chemical compound that belongs to the family of benzamides. BPEB has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

5-Bromo-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant binding affinity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. 5-Bromo-2-(2-phenylethoxy)benzamide has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

Mechanism of Action

5-Bromo-2-(2-phenylethoxy)benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, cognition, and emotion. By blocking the dopamine D3 receptor, 5-Bromo-2-(2-phenylethoxy)benzamide can modulate the activity of dopaminergic pathways in the brain, leading to therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
5-Bromo-2-(2-phenylethoxy)benzamide has been shown to have several biochemical and physiological effects. It can modulate the release of dopamine in the brain, leading to changes in behavior and mood. 5-Bromo-2-(2-phenylethoxy)benzamide can also affect the activity of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, appetite, and sleep.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(2-phenylethoxy)benzamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. 5-Bromo-2-(2-phenylethoxy)benzamide is also a potent inhibitor of cancer cell growth, making it a potential anti-cancer agent. However, 5-Bromo-2-(2-phenylethoxy)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 5-Bromo-2-(2-phenylethoxy)benzamide also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on 5-Bromo-2-(2-phenylethoxy)benzamide. One potential direction is to develop more potent and selective derivatives of 5-Bromo-2-(2-phenylethoxy)benzamide that can be used as therapeutic agents for neurological disorders and cancer. Another direction is to study the effects of 5-Bromo-2-(2-phenylethoxy)benzamide on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 5-Bromo-2-(2-phenylethoxy)benzamide could enhance its effectiveness in vivo.

Synthesis Methods

5-Bromo-2-(2-phenylethoxy)benzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain 5-Bromo-2-(2-phenylethoxy)benzamide.

properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

5-bromo-2-(2-phenylethoxy)benzamide

InChI

InChI=1S/C15H14BrNO2/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18)

InChI Key

HJDJPTAEXGYFEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N

Origin of Product

United States

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